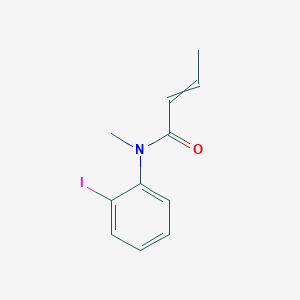
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound that belongs to the class of phosphoramidites. It is characterized by the presence of a benzodioxaphosphol ring system and two benzyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine can be synthesized through the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol. The reaction typically involves the use of solvents such as tetrahydrofuran and triethylamine as a base. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidites .
Applications De Recherche Scientifique
N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:
Chemistry: It is used as a phosphitylating agent in the synthesis of phosphopeptides and nucleotide analogs.
Biology: The compound is utilized in the study of cellular signaling pathways involving phosphoinositides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its ability to act as a phosphitylating agent. It can transfer its phosphoramidite group to nucleophiles, forming phosphoramidate bonds. This mechanism is crucial in the synthesis of phosphopeptides and nucleotide analogs. The molecular targets include enzymes and receptors involved in phosphorylation pathways .
Comparaison Avec Des Composés Similaires
- Dibenzyl N,N-diisopropylphosphoramidite
- Dibenzylamine
- N,N-Dibenzylaniline
Comparison: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to its benzodioxaphosphol ring system, which imparts distinct chemical properties compared to other phosphoramidites. Its ability to form stable phosphoramidate bonds makes it particularly useful in synthetic applications. In contrast, compounds like dibenzylamine and N,N-dibenzylaniline lack the phosphoramidite functionality and are used in different contexts .
Propriétés
Numéro CAS |
877659-99-9 |
|---|---|
Formule moléculaire |
C20H18NO2P |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
N,N-dibenzyl-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C20H18NO2P/c1-3-9-17(10-4-1)15-21(16-18-11-5-2-6-12-18)24-22-19-13-7-8-14-20(19)23-24/h1-14H,15-16H2 |
Clé InChI |
YRHRGMTZTPCOHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)P3OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)


![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)





